molecular formula C20H15ClF2N8 B10934446 2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934446
M. Wt: 440.8 g/mol
InChI Key: FZYSHLYQFXZXJE-UHFFFAOYSA-N
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Description

2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of 2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the triazolo[1,5-c]pyrimidine scaffold. The reaction conditions often involve the use of α-halocarbonyl compounds and Schiff bases, with ethyl chloroacetate as a key reagent . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15ClF2N8

Molecular Weight

440.8 g/mol

IUPAC Name

4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClF2N8/c21-15-16(18(22)23)28-29(17(15)11-6-7-11)9-14-26-20-13-8-25-31(12-4-2-1-3-5-12)19(13)24-10-30(20)27-14/h1-5,8,10-11,18H,6-7,9H2

InChI Key

FZYSHLYQFXZXJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C(F)F)Cl

Origin of Product

United States

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